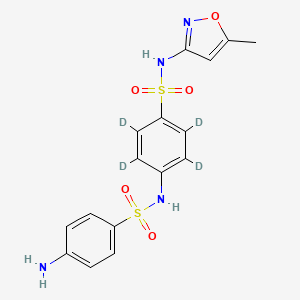

N-(4-Aminobenzènesulfonyl) Sulfaméthoxazole-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is a deuterated analog of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling allows for more precise analytical studies, especially in mass spectrometry.

Applications De Recherche Scientifique

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 has several applications in scientific research:

Chemistry: Used as a standard in mass spectrometry for the analysis of sulfonamide compounds.

Biology: Employed in studies involving enzyme inhibition and protein binding.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism of sulfonamide drugs.

Industry: Applied in the development of new analytical methods and quality control processes.

Safety and Hazards

When handling “N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 involves several steps:

Starting Materials: The synthesis begins with 4-aminobenzenesulfonamide and sulfamethoxazole.

Deuteration: The deuterium atoms are introduced into the sulfamethoxazole moiety. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

Coupling Reaction: The deuterated sulfamethoxazole is then coupled with 4-aminobenzenesulfonamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents.

Automated Synthesis: Employing automated synthesis machines to ensure consistency and purity.

Purification: Utilizing advanced purification techniques such as chromatography to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Mécanisme D'action

The mechanism of action of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 involves its interaction with specific molecular targets:

Enzyme Inhibition: It inhibits enzymes involved in the folic acid synthesis pathway, similar to other sulfonamide antibiotics.

Molecular Pathways: The compound interferes with the synthesis of dihydrofolic acid, thereby inhibiting bacterial growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole: The non-deuterated analog.

Sulfamethoxazole: A widely used sulfonamide antibiotic.

Sulfadiazine: Another sulfonamide antibiotic with similar properties.

Uniqueness

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in research applications.

Propriétés

IUPAC Name |

4-[(4-aminophenyl)sulfonylamino]-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S2/c1-11-10-16(18-25-11)20-27(23,24)15-8-4-13(5-9-15)19-26(21,22)14-6-2-12(17)3-7-14/h2-10,19H,17H2,1H3,(H,18,20)/i4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRBBWWPWOJYFE-DOGSKSIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NS(=O)(=O)C2=CC=C(C=C2)N)[2H])[2H])S(=O)(=O)NC3=NOC(=C3)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)